molecular formula C15H16O6 B12389106 2-(trans-1,4-Dihydroxy-cyclohexyl)-5,7-dihydroxy-chromone

2-(trans-1,4-Dihydroxy-cyclohexyl)-5,7-dihydroxy-chromone

Katalognummer: B12389106
Molekulargewicht: 292.28 g/mol
InChI-Schlüssel: GDNDWFIQOXRVDM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(trans-1,4-Dihydroxy-cyclohexyl)-5,7-dihydroxy-chromone is a complex organic compound characterized by its unique structure, which includes a chromone core and a cyclohexyl ring with multiple hydroxyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(trans-1,4-Dihydroxy-cyclohexyl)-5,7-dihydroxy-chromone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromone Core: The chromone core can be synthesized through the cyclization of appropriate phenolic precursors under acidic or basic conditions.

    Introduction of the Cyclohexyl Ring: The cyclohexyl ring can be introduced via a Diels-Alder reaction, where a diene and a dienophile react to form the cyclohexane ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-(trans-1,4-Dihydroxy-cyclohexyl)-5,7-dihydroxy-chromone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, pyridinium chlorochromate, osmium tetroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products Formed

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols, alkanes.

    Substitution: Halides, ethers.

Wissenschaftliche Forschungsanwendungen

2-(trans-1,4-Dihydroxy-cyclohexyl)-5,7-dihydroxy-chromone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(trans-1,4-Dihydroxy-cyclohexyl)-5,7-dihydroxy-chromone involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the compound can interact with cellular pathways involved in oxidative stress and inflammation, leading to its potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(trans-1,4-Dihydroxy-cyclohexyl)-5,7-dihydroxy-flavone
  • 2-(trans-1,4-Dihydroxy-cyclohexyl)-5,7-dihydroxy-isoflavone
  • 2-(trans-1,4-Dihydroxy-cyclohexyl)-5,7-dihydroxy-coumarin

Uniqueness

2-(trans-1,4-Dihydroxy-cyclohexyl)-5,7-dihydroxy-chromone is unique due to its specific combination of a chromone core and a cyclohexyl ring with multiple hydroxyl groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C15H16O6

Molekulargewicht

292.28 g/mol

IUPAC-Name

2-(1,4-dihydroxycyclohexyl)-5,7-dihydroxychromen-4-one

InChI

InChI=1S/C15H16O6/c16-8-1-3-15(20,4-2-8)13-7-11(19)14-10(18)5-9(17)6-12(14)21-13/h5-8,16-18,20H,1-4H2

InChI-Schlüssel

GDNDWFIQOXRVDM-UHFFFAOYSA-N

Kanonische SMILES

C1CC(CCC1O)(C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.